Cas no 24683-26-9 (Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide)

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide 化学的及び物理的性質
名前と識別子
-
- Meloxicam Related Compound A
- 4-Hydroxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylic Acid Ethylester-1,1-Dioxide
- 2-Methyl-4-hydroxy-2h-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide
- Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate
- Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
- Ethyl 4-Hydroxy-2-Methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (PiroxicaM IMpurity K)
- Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity K)
- 2h-1,2-benzothiazine-3-carboxylicacid,4-hydroxy-2-methyl-,ethylester,1,1-d
- 2-METHYL-4-HYDROXY-2H-1,2-BENZOTHIAZINE-1,1-DIOXIDE-3-CARBOXYLIC ACID ETHYL ESTER
- 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate of ethyl-1
- 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide ethyl ester
- ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazin-3-carboxylate 1,1-dioxide
- NS00050516
- QWTNANUGXZEPFQ-UHFFFAOYSA-N
- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester1,1-dioxide
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester 1,1-Dioxide
- ethyl 4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylate
- Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate, 97%
- SCHEMBL2345581
- 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[e][1,2]thiazine-3-carboxylic acid ethyl ester
- ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
- EC 246-403-7
- Ethyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3 -carboxylic acid ethyl ester 1,1-dioxide
- NCGC00253615-01
- AKOS015889481
- EINECS 246-403-7
- EAD64Z1YS1
- 3-carbethoxy-4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide
- CS-W012255
- Meloxicam impurity A, European Pharmacopoeia (EP) Reference Standard
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide
- Meloxicam impurity A
- Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide(Piroxicam Impurity K)
- AC-19607
- 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, ethyl ester, 1,1-dioxide
- DTXSID30179415
- KS-5263
- 24683-26-9
- FT-0638446
- FT-0642776
- BDBM50309938
- UNII-EAD64Z1YS1
- W-107287
- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide
- SY300163
- D87876
- Q27277072
- MELOXICAM IMPURITY A [EP IMPURITY]
- PIROXICAM IMPURITY K [EP IMPURITY]
- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylicacidethylester1,1-dioxide
- Ethyl4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate1,1-dioxide
- MFCD00190168
- CHEMBL598364
- DB-041190
- Ethyl 2-methyl-4-hydroxy-2H-1,2-benzothiazole-3-carboxylater 1,1-dioxide
- 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, ethylester, 1,1-dioxide
- STL384274
- Ethyl 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
- Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
-
- MDL: MFCD00190168
- インチ: 1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3
- InChIKey: QWTNANUGXZEPFQ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O
計算された属性
- せいみつぶんしりょう: 283.05100
- どういたいしつりょう: 283.051443
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 92.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.444
- ゆうかいてん: 140-144 °C (lit.)
- ふってん: 424.1°Cat760mmHg
- フラッシュポイント: 210.3°C
- 屈折率: 1.61
- PSA: 92.29000
- LogP: 2.12910
- ようかいせい: 未確定
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide セキュリティ情報
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide 税関データ
- 税関コード:2934991000
- 税関データ:
中国税関コード:
2934991000概要:
2934991000.スルホンラクトン及びスルホンラクタム。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2934991000。スーダンとスーダン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031468-5g |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 98% | 5g |
¥53 | 2024-05-24 | |
abcr | AB336470-25 g |
2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide |
24683-26-9 | 25g |
€397.50 | 2022-06-02 | ||
TRC | E918980-10g |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 10g |
$164.00 | 2023-05-18 | ||
Key Organics Ltd | KS-5263-1MG |
2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide |
24683-26-9 | >97% | 1mg |
£36.00 | 2025-02-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2500-50MG |
24683-26-9 | 50MG |
¥6906.64 | 2023-01-14 | |||
Chemenu | CM155688-100g |
ethyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |
24683-26-9 | 95% | 100g |
$578 | 2022-06-11 | |
TRC | E918980-50g |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 50g |
$634.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QL917-20g |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 98% | 20g |
247.0CNY | 2021-07-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E918920-100g |
Ethyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |
24683-26-9 | 98% | 100g |
¥702.00 | 2022-01-10 | |
Biosynth | IH57896-5 g |
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid, ethyl ester 1,1-dioxide |
24683-26-9 | 5g |
$76.23 | 2023-01-04 |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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3. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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5. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxideに関する追加情報
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (CAS No. 24683-26-9)
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (CAS No. 24683-26-9) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities and potential therapeutic uses. The structure of this compound features a benzothiazine core with specific functional groups that contribute to its unique properties and reactivity.
The benzothiazine core is a heterocyclic ring system consisting of a benzene ring fused with a thiazine ring. This structural motif is found in various natural products and synthetic compounds, many of which exhibit potent pharmacological effects. The presence of the 4-hydroxy and 2-methyl substituents on the benzothiazine ring, along with the ethyl ester group at the carboxylate position, imparts specific chemical and biological characteristics to the molecule.
Recent research has highlighted the potential of Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide in various therapeutic areas. For instance, studies have shown that compounds with similar structures exhibit anti-inflammatory, analgesic, and anticonvulsant properties. These findings suggest that this compound could be a valuable lead for the development of new drugs targeting inflammatory diseases, pain management, and neurological disorders.
In the context of drug discovery and development, the benzothiazine scaffold has gained attention due to its ability to modulate various biological targets. For example, some benzothiazine derivatives have been found to interact with ion channels, receptors, and enzymes involved in pain signaling pathways. This makes them attractive candidates for the development of novel analgesics with improved efficacy and reduced side effects.
The 4-hydroxy group in Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide plays a crucial role in its biological activity. Hydroxyl groups can participate in hydrogen bonding interactions with target proteins, enhancing the binding affinity and selectivity of the compound. Additionally, the hydroxyl group can undergo various chemical modifications, such as acylation or glycosylation, which can further tune the pharmacological properties of the molecule.
The ethyl ester functionality at the carboxylate position is another key feature of this compound. Esters are commonly used in drug design to improve solubility and bioavailability. The ethyl ester can be hydrolyzed in vivo to release the corresponding carboxylic acid, which may have different pharmacokinetic properties compared to the parent compound. This property makes Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide a promising prodrug candidate for enhancing drug delivery and efficacy.
From a synthetic perspective, Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide can be prepared through several routes. One common approach involves the reaction of an appropriate benzothiazine derivative with an ethyl halide or anhydride in the presence of a base. The synthesis can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In addition to its potential as a therapeutic agent, Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide has applications in other areas of chemistry and biology. For instance, it can serve as a building block for constructing more complex molecules or as a reagent in organic synthesis reactions. The versatility of this compound makes it an important tool for researchers working in diverse fields such as medicinal chemistry, materials science, and biochemistry.
Recent advances in computational chemistry have also contributed to our understanding of Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide. Molecular modeling studies have provided insights into its conformational behavior and interactions with biological targets. These computational tools can help guide experimental efforts by predicting optimal structural modifications that enhance desired properties while minimizing adverse effects.
In conclusion, Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (CAS No. 24683-26-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for further investigation and application in various therapeutic areas. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing medical treatments and improving patient outcomes.
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